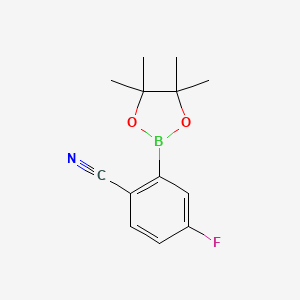

![molecular formula C13H10F3NO B1358422 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 613239-75-1](/img/structure/B1358422.png)

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Overview

Description

“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a chemical compound with the molecular formula C13H10F3NO . It is used for research purposes .

Synthesis Analysis

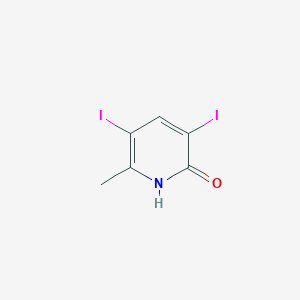

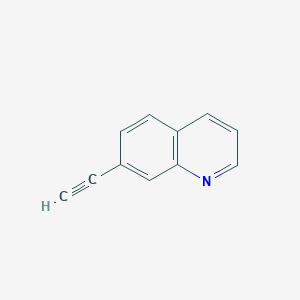

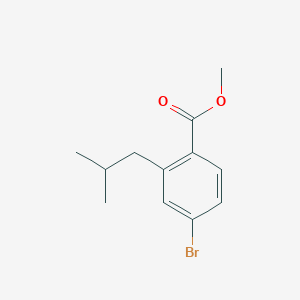

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a phenyl group attached to a methanol group .Physical And Chemical Properties Analysis

“{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a solid at room temperature . It has a molecular weight of 253.22 .Scientific Research Applications

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This compound, with its trifluoromethyl group, could be a part of these drugs .

Synthesis of Trifluoromethylpyridines

This compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Building Block in Synthetic Chemistry

This compound is used as a building block in synthetic chemistry. It can be used to introduce trifluoromethylpyridine (TFMP) groups within other molecules.

Protection of Crops from Pests

The major use of TFMP derivatives, which this compound can be a part of, is in the protection of crops from pests .

Pharmaceutical and Veterinary Industries

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Clinical Trials

Many candidates containing the TFMP moiety, which this compound can be a part of, are currently undergoing clinical trials .

Development of New Compounds

Future Applications

It is expected that many novel applications of TFMP, which this compound can be a part of, will be discovered in the future .

Safety and Hazards

The safety information for “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trifluoromethylpyridines, such as “{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol”, are expected to find many novel applications in the future due to their unique physicochemical properties . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .

Mechanism of Action

Target of Action

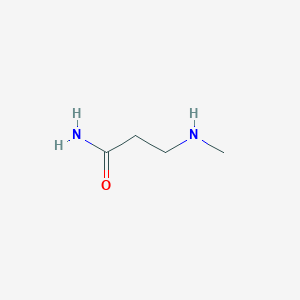

The primary target of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite.

Mode of Action

It is believed to interact with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of anandamide, resulting in enhanced signaling in the endocannabinoid system.

Biochemical Pathways

The compound likely affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH-1, the compound could potentially increase anandamide levels, thereby modulating the activity of the endocannabinoid system.

Result of Action

Given its potential role in modulating the endocannabinoid system, it could potentially influence a range of physiological processes, from pain perception to mood regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .

properties

IUPAC Name |

[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVOASJNEFKGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624261 | |

| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |

CAS RN |

613239-75-1 | |

| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

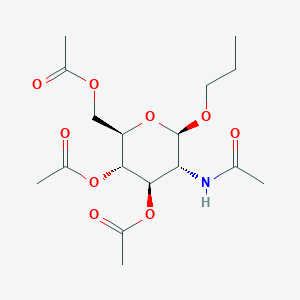

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)